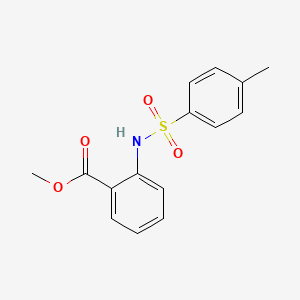
(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine is an organic compound that features a benzyl group substituted with a methoxy group at the ortho position and a pyridin-3-ylmethyl-amine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzyl chloride with pyridin-3-ylmethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another approach involves the use of Suzuki-Miyaura coupling, where 2-methoxybenzylboronic acid is coupled with a pyridin-3-ylmethyl halide in the presence of a palladium catalyst and a base. This method offers the advantage of mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridin-3-ylmethyl-amine moiety can be reduced to form the corresponding amine.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of pyridin-3-ylmethylamine.
Substitution: Formation of nitro or halogenated derivatives of the benzyl group.
科学研究应用
(2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets. The methoxybenzyl group can participate in hydrogen bonding and π-π interactions, while the pyridin-3-ylmethyl-amine moiety can act as a nucleophile or base in various reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
相似化合物的比较
Similar Compounds
2-Methoxybenzylamine: Similar structure but lacks the pyridin-3-ylmethyl group.
Pyridin-3-ylmethylamine: Similar structure but lacks the methoxybenzyl group.
2-Methoxybenzyl chloride: Precursor in the synthesis of (2-Methoxy-benzyl)-pyridin-3-ylmethyl-amine.
Uniqueness
This compound is unique due to the presence of both the methoxybenzyl and pyridin-3-ylmethyl-amine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-14-7-3-2-6-13(14)11-16-10-12-5-4-8-15-9-12/h2-9,16H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSAUAOMUUOHEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CN=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353963 |
Source


|
| Record name | 1-(2-Methoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353779-38-1 |
Source


|
| Record name | 1-(2-Methoxyphenyl)-N-[(pyridin-3-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60353963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 2-[(2-chloroacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B1361811.png)


![6-Chloro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1361818.png)










